N-Palmitoyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Palmitoyltryptamine is a naturally occurring compound belonging to the class of organic compounds known as 3-alkylindoles. It is a tryptamine derivative where the indole moiety carries a palmitoyl chain at the 3-position. This compound has been detected in various natural sources, including fruits and alcoholic beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyltryptamine typically involves the reaction of tryptamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Palmitoyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Substituted tryptamine derivatives.
Scientific Research Applications
N-Palmitoyltryptamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Palmitoyltryptamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes. The compound also interacts with lipid bilayers, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Stearoyltryptamine
- N-Arachidoyltryptamine
- N-Behenoyltryptamine
- N-Tricosanoyltryptamine
- N-Pentacosanoyltryptamine
- N-Cerotoyltryptamine
Uniqueness
N-Palmitoyltryptamine is unique due to its specific palmitoyl chain, which influences its solubility, membrane interaction, and receptor binding affinity. Compared to other similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
21469-15-8 |
---|---|
Molecular Formula |
C26H42N2O |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]hexadecanamide |
InChI |
InChI=1S/C26H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(29)27-21-20-23-22-28-25-18-16-15-17-24(23)25/h15-18,22,28H,2-14,19-21H2,1H3,(H,27,29) |
InChI Key |
YZWBXGMMZOEBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.